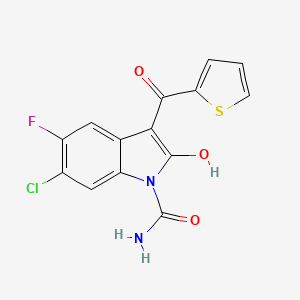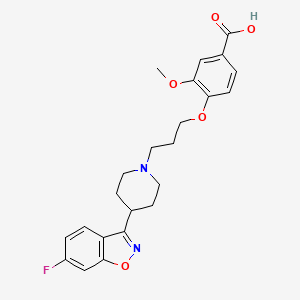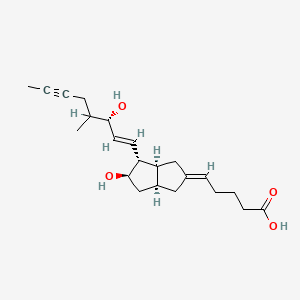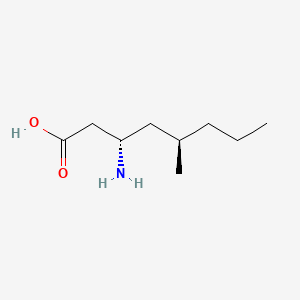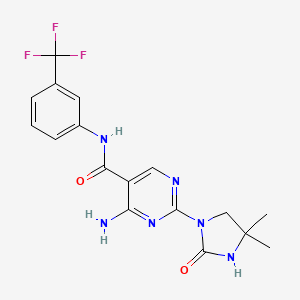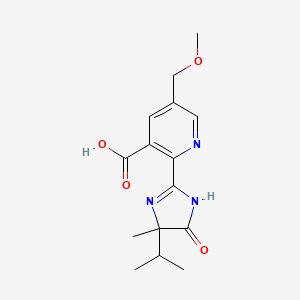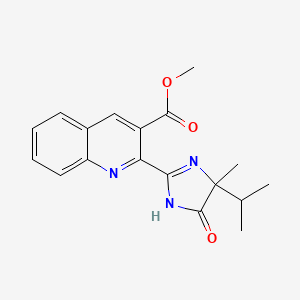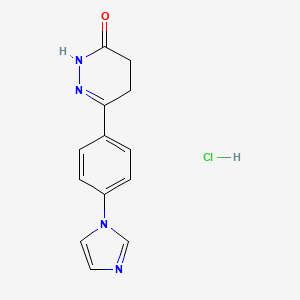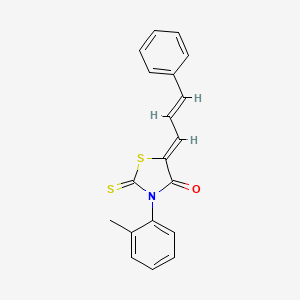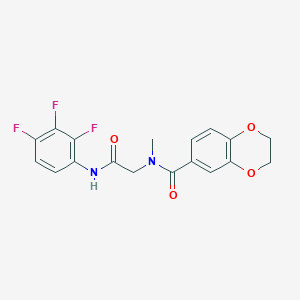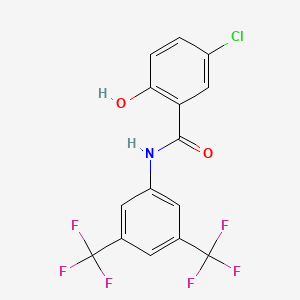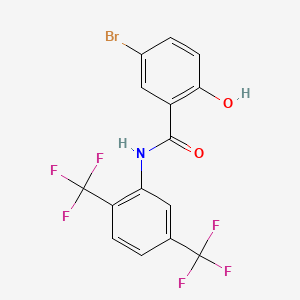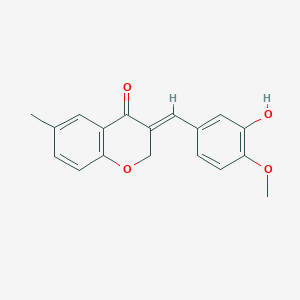
IMS2186
描述
IMS2186 is a novel synthetic compound developed primarily as an anti-choroidal neovascularization (anti-CNV) drug. It exhibits anti-proliferative and anti-angiogenic properties, making it a promising candidate for treating conditions like age-related macular degeneration (AMD) and certain types of cancer .
科学研究应用
IMS2186 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying anti-angiogenic and anti-proliferative properties.
Biology: Investigated for its effects on cell cycle arrest and inhibition of cell migration.
Medicine: Potential therapeutic agent for treating AMD and certain cancers due to its anti-CNV properties.
Industry: Could be used in the development of new drugs targeting angiogenesis and cell proliferation .
作用机制
Target of Action
IMS2186 primarily targets cells involved in angiogenesis and proliferation, such as tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also targets pro-inflammatory cytokines and macrophages .
Mode of Action
this compound exerts its effects by arresting the cell cycle at the G2/M phase, thereby inhibiting cell proliferation . It also inhibits the production of pro-inflammatory cytokines, contributing to its anti-angiogenic and anti-inflammatory effects .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically the transition from the G2 phase to the M phase . It also impacts the inflammatory response by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that this compound can be formulated as a suspension for long-lasting release .
Result of Action
this compound has been shown to inhibit cell growth in vitro in tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also inhibits angiogenesis and cell migration, which play roles in many biological processes such as inflammation, angiogenesis, and scar formation .
生化分析
Biochemical Properties
IMS2186 plays a crucial role in biochemical reactions, particularly in inhibiting angiogenesis and cell proliferation. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound inhibits the production of pro-inflammatory cytokines such as PGE2 and TNF-α . It also inhibits endothelial tube formation and macrophage migration . These interactions highlight the compound’s potential in modulating inflammatory responses and angiogenesis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of human fibroblasts and cancer cells, with IC50 values ranging from 0.3 to 3.0 μM . The compound also reduces endothelial tube formation and macrophage migration . Additionally, this compound decreases the production of pro-inflammatory cytokines, thereby influencing cell signaling pathways and gene expression . These cellular effects underscore the compound’s potential in treating diseases characterized by excessive cell proliferation and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For example, this compound inhibits the production of pro-inflammatory cytokines by binding to and inhibiting the enzymes responsible for their synthesis . The compound also arrests the cell cycle in the G2/M phase, thereby preventing cell proliferation . These molecular interactions highlight the compound’s potential as an anti-proliferative and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound can be formulated as a suspension for long-lasting release, ensuring sustained therapeutic effects . Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation . Long-term studies in vitro and in vivo have demonstrated the compound’s ability to maintain its anti-proliferative and anti-angiogenic effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including ocular toxicity when administered intraocularly . These findings underscore the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound inhibits the production of pro-inflammatory cytokines by interfering with the enzymes responsible for their synthesis . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways associated with inflammation and angiogenesis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its distribution within the cellular environment . This compound accumulates in specific tissues, particularly in the eyes, where it exerts its therapeutic effects . These properties ensure the compound’s effective delivery to target tissues.
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
IMS2186, chemically known as 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one, is synthesized through a series of organic reactions. The synthesis involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature environments, and purification techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
IMS2186 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).
Ranibizumab: Another monoclonal antibody targeting VEGF, used in treating AMD.
Aflibercept: A fusion protein that acts as a decoy receptor for VEGF
Uniqueness of IMS2186
This compound is unique due to its small molecule structure, which allows for easier synthesis and potentially lower production costs compared to monoclonal antibodies. Additionally, its dual action on cell cycle arrest and cytokine inhibition provides a broader therapeutic potential .
属性
IUPAC Name |
3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCADTHMZLYKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018109 | |
| Record name | 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031206-36-6 | |
| Record name | 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


